molecular formula C18H14N2O B2731907 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine CAS No. 1315371-50-6

7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine

Cat. No. B2731907
CAS RN: 1315371-50-6
M. Wt: 274.323
InChI Key: QBBGVUUXYHSHQU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . Benzoxazoles and their derivatives have been studied for their potential therapeutic effects .


Synthesis Analysis

While specific synthesis methods for “7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine” were not found, similar compounds have been synthesized through reactions involving organic halides .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific information on the molecular structure of “this compound” was not found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific information on the physical and chemical properties of “this compound” was not found .

Scientific Research Applications

Anticancer Properties

Compounds related to 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine have been synthesized and evaluated for their anticancer potential. For instance, derivatives synthesized through a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid have shown promising activity against breast cancer cell lines in vitro (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antibacterial and Antifungal Activities

Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have been synthesized and shown to possess in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against various fungal strains (Patel & Patel, 2017).

Photosensitive Materials

A new synthetic method has been developed for the preparation of poly(benzoxazole) (PBO) precursors, including compounds similar to this compound, demonstrating photosensitivity suitable for fine imaging applications (Ebara, Shibasaki, & Ueda, 2003).

Antibacterial Agents

Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been found to be potent antibacterial agents, demonstrating significant efficacy against various bacterial strains (Abbasi et al., 2015).

Anti-Proliferative Activities

Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, showing promise as potential therapeutic agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Fluorescence Properties and Metal Coordination

Azacrown ethers with naphthyl branches have been studied for their fluorescence properties, protonation, and metal coordination abilities, contributing to the understanding of their potential applications in sensing and catalysis (Puntoriero et al., 2008).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. Unfortunately, specific information on the mechanism of action of “7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine” was not found .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine” was not found .

properties

IUPAC Name

7-methyl-2-naphthalen-1-yl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-11-9-13(19)10-16-17(11)21-18(20-16)15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBGVUUXYHSHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C3=CC=CC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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